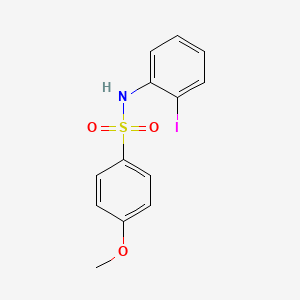
N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is commonly referred to as JNJ-26489112 and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
JNJ-26489112 acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. The channel is involved in the transmission of pain signals and is therefore a target for the development of analgesic drugs. JNJ-26489112 blocks the activation of TRPV1 by binding to a specific site on the channel.
Biochemical and Physiological Effects
JNJ-26489112 has been shown to reduce pain behavior in animal models of chronic pain. The compound has also been found to reduce anxiety-like behavior and improve depressive-like behavior in preclinical studies. The biochemical and physiological effects of JNJ-26489112 are thought to be mediated by its selective antagonism of TRPV1.
実験室実験の利点と制限
JNJ-26489112 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. The compound is also stable under normal laboratory conditions. However, JNJ-26489112 has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be expensive to purchase from commercial suppliers.
将来の方向性
There are several future directions for the study of JNJ-26489112. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential therapeutic applications of JNJ-26489112 in other conditions, such as anxiety and depression. The compound could also be studied in combination with other drugs to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of JNJ-26489112 could be further investigated to optimize dosing regimens for potential clinical use.
Conclusion
In conclusion, JNJ-26489112 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the TRPV1 channel and has been found to exhibit potent analgesic effects in animal models of chronic pain. The compound has also been shown to have anxiolytic and antidepressant effects in preclinical studies. While the results of clinical trials have been mixed, JNJ-26489112 remains an important target for the development of novel analgesic drugs.
合成法
The synthesis of JNJ-26489112 involves the reaction of 2,4-difluoroaniline with 3-methylphenylacetic acid to form the corresponding amide. The amide is then reacted with pyrrolidine to form the final product, N-(2,4-difluorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis process is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
JNJ-26489112 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic effects in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been tested in clinical trials for the treatment of chronic pain, but the results have been mixed.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-12-4-2-5-13(10-12)17-6-3-9-22(17)18(23)21-16-8-7-14(19)11-15(16)20/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGJNBSBFVLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)

![N'-(3-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6021479.png)
![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B6021498.png)
![N~1~-(4-chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021516.png)
![N-(3-isoxazolylmethyl)-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6021524.png)
![2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6021531.png)

![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine](/img/structure/B6021555.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)